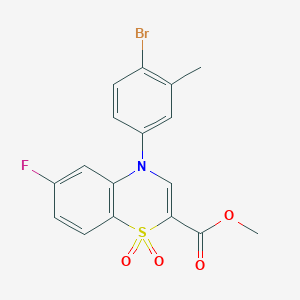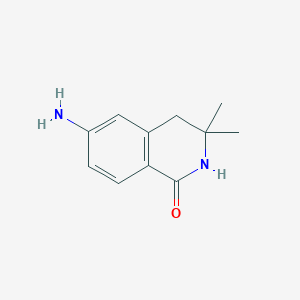
6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 6-ADIM, is an organic compound that has been used in various scientific research applications. It has been used as a tool to study the structure and function of proteins, as well as to explore the biochemical and physiological effects of compounds on biological systems. In addition, 6-ADIM has been used in laboratory experiments to study the mechanisms of action of various compounds.
Applications De Recherche Scientifique
Applications in Synthetic Chemistry
Tetrahydroisoquinoline derivatives, similar to the compound , are often synthesized for their potential applications in medicinal chemistry. For instance, the synthesis of tetrahydroisoquinoline alkaloids through anodic cyanation serves as a cornerstone for creating compounds with varied biological activities, including potential anticancer properties (Louafi et al., 2010). The diversity in the tetrahydroisoquinoline scaffold allows for the exploration of novel pharmacophores and the development of drugs targeting specific biological pathways.
Anticancer Research
Specific derivatives of the tetrahydroisoquinoline family have shown promise in anticancer research. The synthesis and evaluation of novel isoquinolinequinone–amino acid derivatives highlight the cytotoxic activity of these compounds against cancer cells, underscoring their potential as anticancer agents (Valderrama et al., 2016). These studies contribute to the understanding of structure-activity relationships, essential for designing more effective and selective anticancer drugs.
Antimicrobial and Antifungal Applications
Compounds within the tetrahydroisoquinoline class also exhibit antimicrobial and antifungal properties. For example, the solvent-free microwave synthesis of pyrimido[4,5‐c]isoquinolines and their evaluation for antifungal properties against dermatophytes showcase the potential of these compounds in developing new antimicrobial agents (Quiroga et al., 2006). This application is crucial in the ongoing battle against drug-resistant microbial strains, offering a pathway to novel treatments.
Neurological Disease Research
The detection and quantitation of amine group-containing metabolites, including those structurally related to 6-Amino-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, are significant for understanding neurological diseases. Techniques for profiling these metabolites can help in the diagnosis and study of conditions such as Parkinson's disease, where tetrahydroisoquinoline derivatives have been identified in the brain (Boughton et al., 2011). This research is foundational for developing targeted therapies for neurological disorders.
Propriétés
IUPAC Name |
6-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-5-8(12)3-4-9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZERTMRWGCRTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)N)C(=O)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride](/img/structure/B2679654.png)
![N-cyclopropyl-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2679655.png)
![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
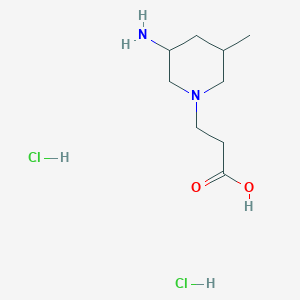

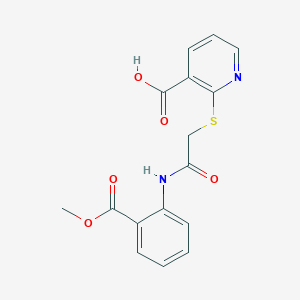
![4-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B2679666.png)
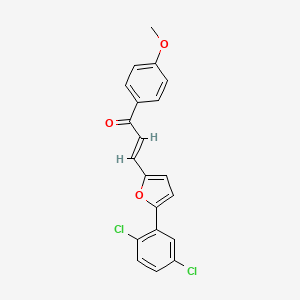
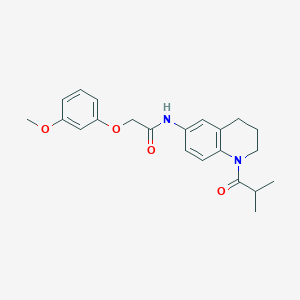
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2679673.png)
![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
